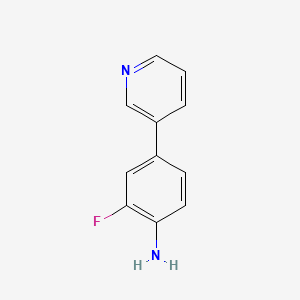
2-Fluoro-4-(pyridin-3-yl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(pyridin-3-yl)benzenamine is an organic compound with the molecular formula C11H9FN2 It is a fluorinated aromatic amine, which means it contains a fluorine atom attached to an aromatic ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(pyridin-3-yl)benzenamine may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The use of continuous flow reactors and advanced fluorination technologies can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(pyridin-3-yl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-(pyridin-3-yl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(pyridin-3-yl)benzenamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor interactions, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-(pyridin-3-yl)benzenamine
- 4-Fluoro-2-(pyridin-3-yl)benzenamine
- 3-Fluoro-4-(pyridin-3-yl)benzenamine
Uniqueness
2-Fluoro-4-(pyridin-3-yl)benzenamine is unique due to its specific fluorine substitution pattern, which can significantly impact its chemical and biological properties. The position of the fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C11H9FN2 |
|---|---|
Poids moléculaire |
188.20 g/mol |
Nom IUPAC |
2-fluoro-4-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9FN2/c12-10-6-8(3-4-11(10)13)9-2-1-5-14-7-9/h1-7H,13H2 |
Clé InChI |
DLWRZMVWHFBIRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
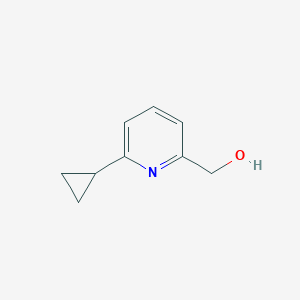
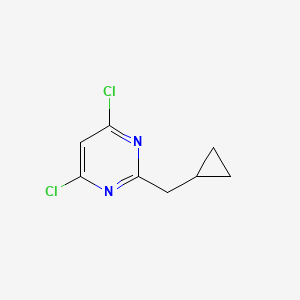
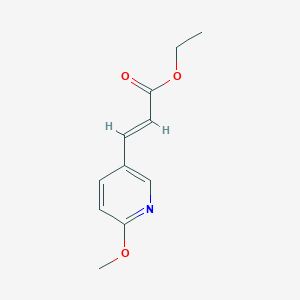
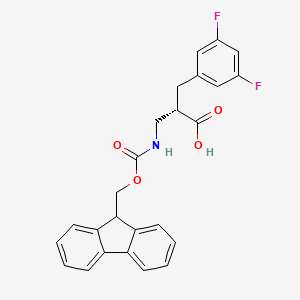

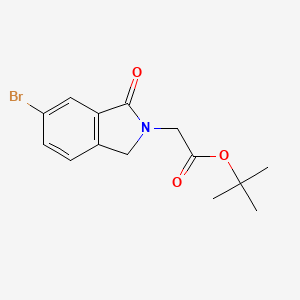
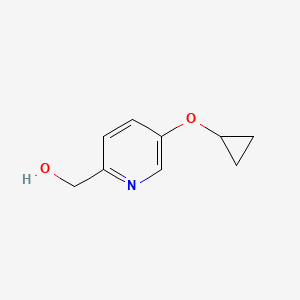
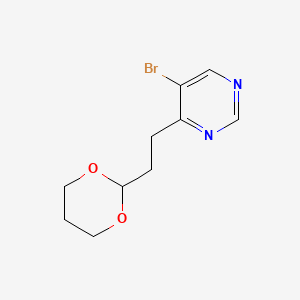

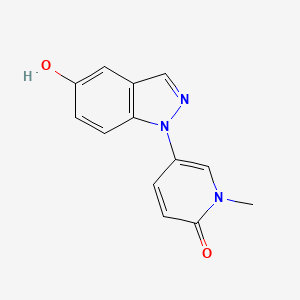
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)

